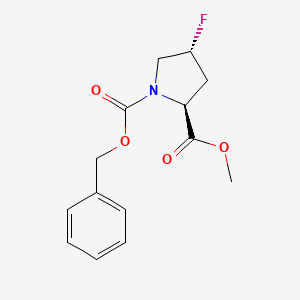

(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

Molecular Structure Analysis

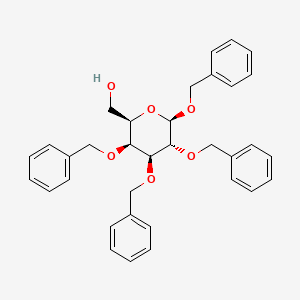

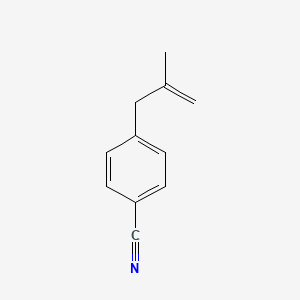

The molecular formula of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is C14H16FNO4 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Physical And Chemical Properties Analysis

The physical and chemical properties of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate include a molecular weight of 281.28000, a density of 1.267 g/cm3, and a boiling point of 382.901ºC at 760 mmHg . Other properties such as solubility, stability, and optical properties would need to be determined experimentally or through specialized databases.Applications De Recherche Scientifique

Medicinal Chemistry Applications

Synthons for Dipeptidyl Peptidase IV Inhibitors : Derivatives of 4-fluoropyrrolidine, such as N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, have been synthesized and identified as useful synthons for the preparation of dipeptidyl peptidase IV inhibitors, which are significant in medicinal chemistry. These synthons have facilitated a reduction in the synthetic steps required to prepare 4-fluoropyrrolidine derivatives for medicinal applications, showcasing their importance in streamlining drug synthesis processes (Singh & Umemoto, 2011).

Organic Synthesis

Intramolecular Hydroamination : The compound has been involved in studies demonstrating its utility in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, leading to pyrrolidine derivatives. This reaction showcases its role in creating complex nitrogen-containing structures with potential applications in synthesizing biologically active molecules (Bender & Widenhoefer, 2005).

Antimicrobial Activity

Antitubercular Activity : Certain pyrrolo[1,2-a]quinoline derivatives, related in structural motif to the specified compound, have exhibited promising antitubercular activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of such derivatives in addressing the challenges posed by tuberculosis, especially with drug-resistant strains (Venugopala et al., 2020).

As Intermediates for Novel Compounds

Microwave-Assisted Synthesis : Microwave-assisted synthesis has been applied to 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating the efficiency of this method in achieving high yields. These compounds have shown promising results in antimicrobial tests, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide emerging as a potent product, illustrating the usefulness of these compounds in the development of new antimicrobial agents (Sreekanth & Jha, 2020).

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGMTFRBRCTSR-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554771 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

CAS RN |

72180-24-6 | |

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.